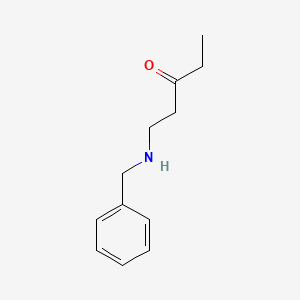
1-(Benzylamino)pentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)pentan-3-one is an organic compound with the molecular formula C12H17NO It is a ketone with a benzylamino group attached to the third carbon of the pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzylamino)pentan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with pentan-3-one under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the benzylamine to the carbonyl group of the pentan-3-one, followed by dehydration to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of intermediate compounds, leading to the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylamino)pentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(Benzylamino)pentan-3-ol.
Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(Benzylamino)pentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(Benzylamino)pentan-3-one exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may also participate in chemical reactions within biological systems, influencing metabolic pathways.
Comparison with Similar Compounds
1-(Benzylamino)pentan-3-one can be compared with other similar compounds, such as:
Pentan-3-one: A simple ketone with similar structural features but lacking the benzylamino group.
Benzylamine: An amine with a benzyl group, which can be used as a precursor in the synthesis of this compound.
1-(Benzylamino)butan-3-one: A structurally similar compound with a shorter carbon chain.
The uniqueness of this compound lies in its combination of the benzylamino and ketone functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(benzylamino)pentan-3-one |
InChI |
InChI=1S/C12H17NO/c1-2-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 |
InChI Key |
OGYBRUQDQWTXBU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


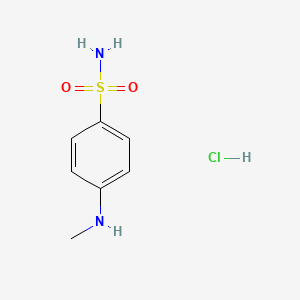
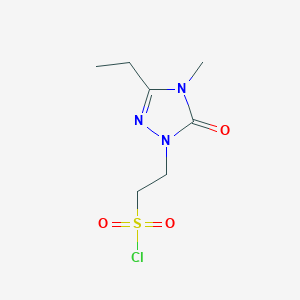
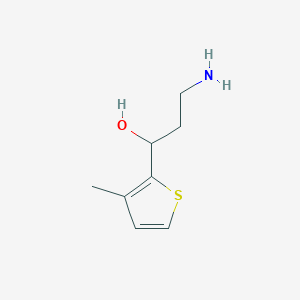

![tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
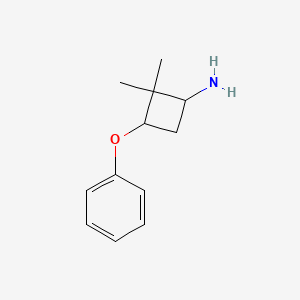
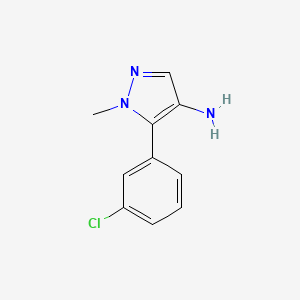
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)

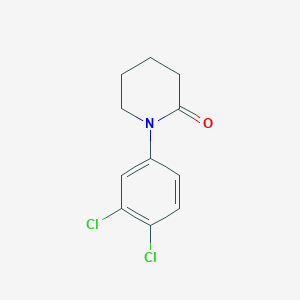
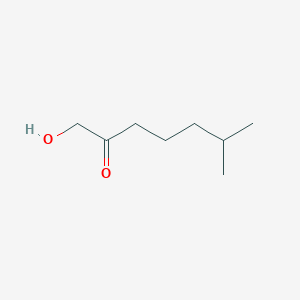
![Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate](/img/structure/B13213221.png)
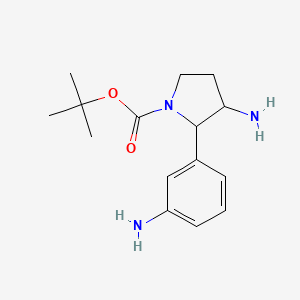
![(Cyclopropylmethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13213225.png)
